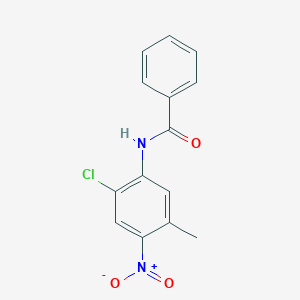

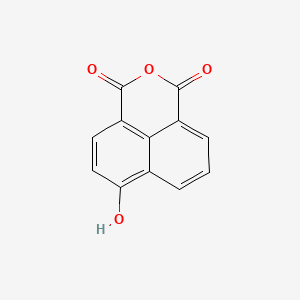

4-Hydroxy-1,8-naphthalic anhydride

Descripción general

Descripción

4-Hydroxy-1,8-naphthalic anhydride is a derivative of 1,8-naphthalic anhydride . It has been used in the synthesis of various organic compounds and has shown potential in the field of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of 4-Hydroxy-1,8-naphthalic anhydride involves the use of 1,8-naphthalic anhydride as a starting material. The synthesis process has been optimized to achieve good reproducibility and high yield .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1,8-naphthalic anhydride affects its optical and electronic properties. The substituent groups in the molecular structure can influence these properties .Chemical Reactions Analysis

4-Hydroxy-1,8-naphthalic anhydride undergoes various chemical reactions. For instance, it can react with amines and alkoxides to yield a large family of naphthalimides, which are used as optical brighteners .Physical And Chemical Properties Analysis

4-Hydroxy-1,8-naphthalic anhydride exhibits a long emission wavelength around 600 nm and high solubility in polar solvents . It also shows high stability under different pH conditions .Aplicaciones Científicas De Investigación

Fluorescent Material Development

Dye and Pigment Industry

The derivatives of 1,8-naphthalic anhydride, including 4-Hydroxy-1,8-naphthalic anhydride, have been extensively used in the dye and pigment industry. These derivatives are known for producing a range of colors from orange to bluish-red dyes with excellent fastness to sublimation on polyester. They are also applicable for the coloration of other materials like cellulose acetate and polyamide (A. T. Peters & M. Bide, 1986).

Pharmaceutical and Biochemical Research

4-Hydroxy-1,8-naphthalic anhydride derivatives have found applications in pharmaceutical and biochemical research. For instance, its derivatives are used in developing fluorescent probes and chemical sensors, useful in detecting various biochemical parameters and substances. These probes can act as pH-sensitive switches, indicating the environmental conditions in biological systems (Zhuo-Huan Li, 2008).

Polymer Research

In polymer research, derivatives of 4-Hydroxy-1,8-naphthalic anhydride have been synthesized for use as fluorescent brightening agents. These agents are specifically designed to enhance the brightness and whiteness of polymeric materials, thereby improving their aesthetic appeal and functional qualities (I. Grabtchev, 1995).

Photophysical and Photochemical Studies

1,8-Naphthalic anhydride derivatives, including 4-Hydroxy-1,8-naphthalic anhydride, are studied for their photophysical and photochemical properties. Research in this area explores their potential use in various applications, such as in the development of photoactive materials, photoinitiators for polymerization, and in understanding the mechanisms of light-induced chemical reactions (G. Noirbent & F. Dumur, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O4/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKXHILYGIQGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421722 | |

| Record name | 6-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1,8-naphthalic anhydride | |

CAS RN |

52083-08-6 | |

| Record name | 6-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.